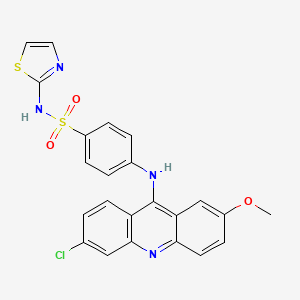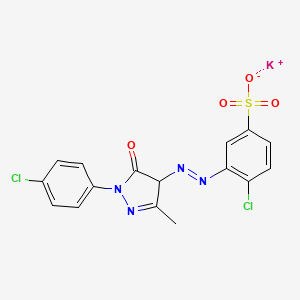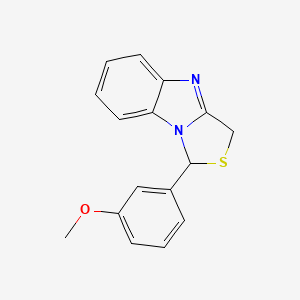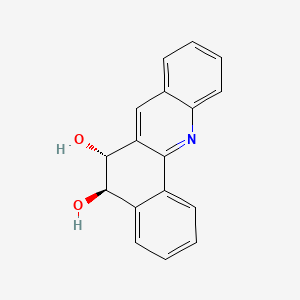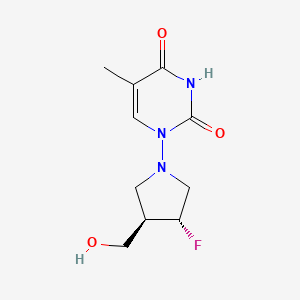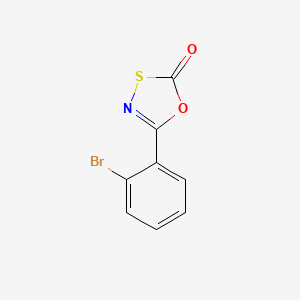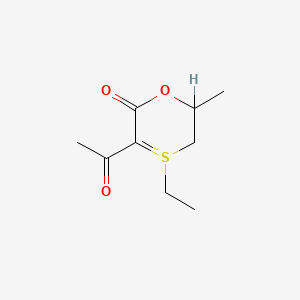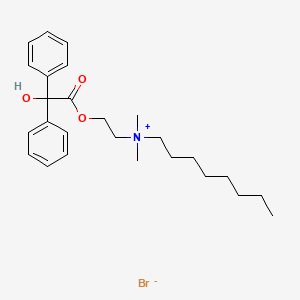
2-Heptyl-2,4-dimethyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-2,4-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C12H24O2. It belongs to the class of dioxolanes, which are cyclic acetals formed by the reaction of aldehydes or ketones with diols. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with heptyl and dimethyl groups. It is used in various scientific and industrial applications due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Heptyl-2,4-dimethyl-1,3-dioxolane can be synthesized through the condensation of a carbonyl compound with a vicinal diol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. The process can be represented as follows:
[ \text{R}_2\text{CO} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{R}_2\text{C(OCH}_2\text{CH}_2\text{O)} + \text{H}_2\text{O} ]
In this reaction, the carbonyl compound (R2CO) reacts with ethylene glycol (HOCH2CH2OH) to form the dioxolane ring, with water as a byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous distillation to remove water and drive the equilibrium towards the formation of the dioxolane. The use of ethanol as a solvent can enhance the yield and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptyl-2,4-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring back to the original diol and carbonyl compound.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields the original diol and carbonyl compound.
Substitution: Results in various substituted dioxolanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Heptyl-2,4-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 2-Heptyl-2,4-dimethyl-1,3-dioxolane involves its ability to form stable cyclic structures, which can protect reactive carbonyl groups during chemical reactions. This stability is due to the formation of a five-membered ring, which is less strained compared to other cyclic structures. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups instead of heptyl and dimethyl groups.
2-Heptyl-1,3-dioxolane: Lacks the additional methyl group at the 4-position.
2-Methylene-4-phenyl-1,3-dioxolane: Contains a phenyl group instead of heptyl and dimethyl groups
Uniqueness
2-Heptyl-2,4-dimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both heptyl and dimethyl groups enhances its solubility in organic solvents and its stability under various reaction conditions.
Eigenschaften
CAS-Nummer |
165191-91-3 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-heptyl-2,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(3)13-10-11(2)14-12/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
AEGTXRAMXBTODF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC1(OCC(O1)C)C |
Dichte |
0.882-0.888 (20°) |
Physikalische Beschreibung |
Colourless to pale yellow liquid; Fruity, floral, fatty, herbaceous odour |
Löslichkeit |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




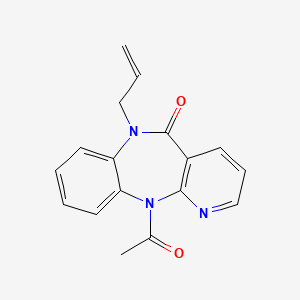
![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
